2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol
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Overview
Description
2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol typically involves the formation of the triazole ring followed by the introduction of the hydroxymethyl and propane-1,3-diol groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Hydroxymethylation: Introduction of hydroxymethyl groups using formaldehyde or other suitable reagents.
Hydroxylation: Conversion of intermediate compounds to propane-1,3-diol derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.
Reduction: Reduction of triazole ring or other functional groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, esters, or other derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: As a potential therapeutic agent or drug precursor.
Industry: In the production of polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol would depend on its specific application. Generally, it may involve:
Molecular Targets: Interaction with enzymes, receptors, or other biomolecules.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
Hydroxymethyl Derivatives: Compounds with hydroxymethyl groups attached to various rings.
Propane-1,3-diol Derivatives: Compounds with propane-1,3-diol as a core structure.
Uniqueness
2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol is unique due to the combination of its triazole ring and hydroxymethyl-propane-1,3-diol structure, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C6H11N3O3 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-(1,2,4-triazol-4-yl)propane-1,3-diol |
InChI |
InChI=1S/C6H11N3O3/c10-1-6(2-11,3-12)9-4-7-8-5-9/h4-5,10-12H,1-3H2 |
InChI Key |
OQVIUYMDKZKZHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=CN1C(CO)(CO)CO |
Origin of Product |
United States |
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